molecular formula C11H16O4 B191096 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol CAS No. 20736-25-8

4-(3-Hydroxypropyl)-2,6-dimethoxyphenol

Cat. No. B191096
CAS RN: 20736-25-8
M. Wt: 212.24 g/mol
InChI Key: PHOPGVYKZWPIGA-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

  • 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol is derived from lignocellulose and has been used in the synthesis of novel light-driven unidirectional molecular motors. These motors have applications in drug delivery systems, self-healing surfaces, paints, resins, and soft robotics, leveraging the inherent structural features of lignin for the synthesis of aromatic products (Freese et al., 2022).

  • Its derivative, 2,6-Dimethoxyphenol, has been explored for its antioxidant properties. It's modified enzymatically to create compounds with higher antioxidant capacity, potentially useful in various bioactive applications (Adelakun et al., 2012).

  • The compound has been studied for its atmospheric reactivity, particularly its reaction with hydroxyl radicals, which is significant for understanding its environmental impact and potential as a wood smoke emissions marker (Lauraguais et al., 2012).

  • It is also a substrate used in determining laccase activity, where its enzymatic catalysis in organic solutions has been investigated, providing insights for various biochemical applications (Wan et al., 2008).

  • Additionally, new phenolic glycosides derived from this compound have been identified in certain plants, showing potential nitric oxide production inhibitory activities, which could have implications in medical and pharmaceutical research (Trang et al., 2022).

Safety And Hazards

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Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.


For a comprehensive analysis of a specific compound, I would recommend consulting a variety of sources, including textbooks, scientific articles, and reputable online databases. Please note that this is a general guide and the specifics may vary depending on the compound . If you have a specific compound in mind, I would recommend consulting a chemist or a relevant expert.


properties

IUPAC Name

4-(3-hydroxypropyl)-2,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h6-7,12-13H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOPGVYKZWPIGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336200
Record name 4-(3-hydroxypropyl)-2,6-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Hydroxypropyl)-2,6-dimethoxyphenol

CAS RN

20736-25-8
Record name 4-(3-hydroxypropyl)-2,6-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-hydroxypropyl)-2,6-dimethoxyphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
G Calvaruso, JA Burak, MT Clough… - …, 2017 - Wiley Online Library
There are several established approaches for the reductive fractionation of lignocellulose (eg, “catalytic upstream biorefining” and “lignin‐first” approaches) that lead to a lignin oil …
T Freese, B Fridrich, S Crespi, AS Lubbe, K Barta… - Green …, 2022 - pubs.rsc.org
Lignin is the largest natural source of functionalized aromatics on the planet, therefore exploiting its inherent structural features for the synthesis of aromatic products is a timely and …
Number of citations: 9 pubs.rsc.org
H Sheng-zhuo, J Si-ping… - … Product Research & …, 2009 - search.ebscohost.com
In order to investigate the bioactivity constituents of Tibetan folk drug Pulicaria insignis, four compounds were isolated with chromatography techniques. Structures were elucidated to be …
Number of citations: 5 search.ebscohost.com
D Thi Huyen Trang, D Hong Anh, QA Ngo… - Natural Product …, 2023 - Taylor & Francis
Two new phenolic glycosides, 4-(3-hydroxypropyl)-2,6-dimethoxyphenol β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside (1), trans-cinnamyl alcohol 9-O-(6′-O-β-D-apiofuranosyl)-β-D-…
Number of citations: 2 www.tandfonline.com
A McVeigh, FP Bouxin, MC Jarvis… - Catalysis Science & …, 2016 - pubs.rsc.org
The depolymerisation of an ammonia treated lignin to alkylphenols over a Pt/alumina catalyst was investigated under a range of process parameters including, pressure, mass of lignin, …
Number of citations: 49 pubs.rsc.org
G Calvaruso, MT Clough, R Rinaldi - Green Chemistry, 2017 - pubs.rsc.org
Mechanocatalysis is an efficient method for deep depolymerization of lignocellulosic materials. It renders full conversion of lignocellulose into water-soluble products, a mixture of …
Number of citations: 37 pubs.rsc.org
X Shen, Q Meng, Q Mei, J Xiang, H Liu, B Han - Green chemistry, 2020 - pubs.rsc.org
4-Ethyltoluene is a very valuable chemical that is currently produced from fossil feedstocks. Production of 4-ethyltoluene from renewable and cheap lignin is of great significance. Herein…
Number of citations: 10 pubs.rsc.org
Z Sultan, I Graça, Y Li, S Lima, LG Peeva… - …, 2019 - Wiley Online Library
For the utilization of each lignin fraction in the lignin liquors, the development of separation strategies to fractionate the lignin streams by molecular weight ranges constitutes a timely …
DM de Albuquerque Fragoso, HF Goulart… - Biomass, 2021 - mdpi.com
In this work, a waste-derived lignin with abundant uncondensed linkages, using accessible solvents (acetone/water mixture) and low-cost catalysts showed successful depolymerization …
Number of citations: 1 www.mdpi.com
DM de Albuquerque Fragoso, HF Goulart… - 2021 - academia.edu
In this work, a waste-derived lignin with abundant uncondensed linkages, using accessible solvents (acetone/water mixture) and low-cost catalysts showed successful depolymerization …
Number of citations: 2 www.academia.edu

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